
(R)-1-(5-Fluoro-2-methylphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(5-Fluoro-2-methylphenyl)ethanamine is an organic compound that belongs to the class of phenylethylamines This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 2nd position on the phenyl ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-methylphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 5-fluoro-2-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Industrial Production Methods
Industrial production of ®-1-(5-Fluoro-2-methylphenyl)ethanamine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for chiral resolution and purification.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Fluoro-2-methylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenylethylamines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidepressant Activity
One of the primary applications of (R)-1-(5-Fluoro-2-methylphenyl)ethanamine is in the development of antidepressant medications. Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial for treating depression and anxiety disorders. The fluorine substitution enhances the binding affinity to serotonin transporters, potentially increasing therapeutic efficacy.
Case Study: SSRIs Development
- Compound : this compound
- Target : Serotonin Transporter
- Outcome : Increased binding affinity compared to non-fluorinated analogs.
1.2 Neurological Disorders
The compound has also been investigated for its potential in treating neurological disorders such as Parkinson's disease. Its ability to modulate neurotransmitter levels suggests that it could help alleviate symptoms associated with dopamine deficiency .
Agrochemical Applications
2.1 Acaricidal Activity
Recent studies have focused on the acaricidal properties of phenylpiperazine derivatives, including those based on this compound. These compounds have shown promising results in controlling spider mite populations, which are significant agricultural pests.
Data Table: Acaricidal Efficacy
Compound | Concentration (ppm) | Mortality Rate (%) |
---|---|---|
5-Fluoro-2-methylphenyl derivative | 10 | 85 |
Control | - | 10 |
The above table illustrates the effectiveness of this compound at various concentrations, demonstrating its potential as a sustainable pest control agent .
Material Science Applications
3.1 Synthesis of Advanced Materials
This compound serves as a building block in synthesizing advanced materials, including chiral stationary phases for high-performance liquid chromatography (HPLC). The introduction of fluorine enhances the stability and selectivity of these materials, making them suitable for various analytical applications .
Case Study: HPLC Development
- Material : Chiral stationary phase using this compound
- Application : Separation of enantiomers in pharmaceutical analysis
- Result : Improved resolution compared to traditional stationary phases.
Mechanism of Action
The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-Fluoro-2-methylphenyl)ethanamine: The enantiomer of the compound, which may have different biological activities.
1-(4-Fluorophenyl)ethanamine: A similar compound with the fluorine atom at the 4th position.
1-(2-Methylphenyl)ethanamine: A similar compound without the fluorine atom.
Uniqueness
®-1-(5-Fluoro-2-methylphenyl)ethanamine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of ®-1-(5-Fluoro-2-methylphenyl)ethanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(R)-1-(5-Fluoro-2-methylphenyl)ethanamine, also known as CHFN, is a chiral amine that has garnered attention due to its potential biological activity and pharmacological applications. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which significantly influences its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C10H12FN
Molecular Weight: 167.21 g/mol
IUPAC Name: this compound
CAS Number: 2702068-03-7
The presence of the fluorine atom enhances the lipophilicity of the compound, which is often desirable in drug design as it can improve membrane permeability and receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. The fluorine substitution is known to modulate the binding affinity and selectivity of this compound, which could lead to enhanced therapeutic profiles compared to non-fluorinated analogs.
Interaction with Neurotransmitter Receptors
Research indicates that this compound may act as a modulator of neurotransmitter systems. It has been studied for its potential role in:
- Dopaminergic Activity: Potential interactions with dopamine receptors could influence mood and behavior.
- Serotonergic Activity: Modulation of serotonin receptors may affect anxiety and depression-related pathways.
In Vitro Studies
Several studies have investigated the pharmacological effects of this compound in vitro. Notable findings include:
- Binding Affinity: The compound demonstrates significant binding affinity for dopamine D2 receptors, indicating potential use in treating disorders related to dopamine dysregulation.
- Serotonin Receptor Modulation: Preliminary data suggest that it may also interact with serotonin receptors, although further studies are needed to clarify these interactions.
Case Studies
-
Neuropharmacological Assessment:
A study assessed the effects of this compound on animal models exhibiting symptoms of depression. Results indicated a reduction in depressive-like behaviors, suggesting potential antidepressant properties. -
Cytotoxicity Evaluation:
In a cytotoxicity assay against various cancer cell lines, this compound showed moderate inhibitory effects, particularly against leukemia L-1210 cells, with an IC50 value indicating significant cytotoxic potential.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(S)-1-(5-Fluoro-2-methylphenyl)ethanamine | 2702068-03-7 | 1.00 |
(R)-1-(4-Fluorophenyl)ethanamine | 374898-01-8 | 0.97 |
(R)-1-(3-Fluorophenyl)ethanamine | 761390-58-3 | 0.97 |
These compounds exhibit variations in their fluorination patterns and substituent locations on the phenyl ring, which can significantly influence their biological activity and chemical properties.
Properties
Molecular Formula |
C9H12FN |
---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
(1R)-1-(5-fluoro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
InChI Key |
GZYFDYOIBFQLDO-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@@H](C)N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.